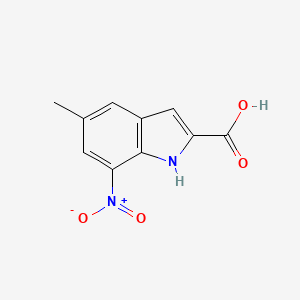

5-methyl-7-nitro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-2-6-4-7(10(13)14)11-9(6)8(3-5)12(15)16/h2-4,11H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUDZZYFDPINJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256338 | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-56-5 | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90771-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 7 Nitro 1h Indole 2 Carboxylic Acid

Historical and Contemporary Approaches to Indole-2-carboxylic Acid Synthesis

The construction of the indole (B1671886) nucleus has been a subject of intense research for over a century, leading to the development of numerous named reactions and innovative catalytic systems. These methods offer various pathways to indole-2-carboxylic acids, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Fischer Indole Synthesis and its Adaptations for Regioselective Functionalization

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for constructing the indole ring system. thieme-connect.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. thieme-connect.comthieme-connect.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. thieme-connect.com

The mechanism proceeds through the formation of an enamine intermediate from the phenylhydrazone, followed by a acs.orgacs.org-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole. thieme-connect.com When unsymmetrical ketones are used, the reaction can lead to a mixture of regioisomers, with the outcome influenced by the acidity of the medium and steric factors. nih.gov For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are common starting materials, reacting with a substituted phenylhydrazine to form the corresponding phenylhydrazone, which then undergoes cyclization. thieme-connect.com

Regioselective functionalization in the Fischer indole synthesis is primarily dictated by the substitution pattern of the starting phenylhydrazine. The substituents on the benzene (B151609) ring of the phenylhydrazine are directly incorporated into the final indole product. Therefore, to achieve a specific substitution pattern, such as in 5-methyl-7-nitro-1H-indole-2-carboxylic acid, a correspondingly substituted phenylhydrazine would be required.

Reissert Indole Synthesis and its Variants for Substituted Indoles

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their derivatives. wikipedia.orgub.edu This method involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgub.edu This intermediate then undergoes reductive cyclization, commonly using zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.orgub.edu

This synthesis is particularly advantageous for producing indoles with substituents on the benzene ring, as the starting o-nitrotoluene can be appropriately substituted. The reaction mechanism involves the formation of a carbanion at the methyl group of the o-nitrotoluene, which then attacks the diethyl oxalate. The subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the indole ring. wikipedia.org A modification of this reaction, known as the Butin modification, involves an intramolecular version where a furan ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Larock Indole Synthesis and Palladium-Catalyzed Cyclization Approaches

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction for the synthesis of substituted indoles. wikipedia.orgub.edu This method involves the reaction of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. wikipedia.org

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination afford the indole product and regenerate the Pd(0) catalyst. wikipedia.org The Larock synthesis is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole. wikipedia.org This method allows for the introduction of a wide variety of substituents on both the benzene and pyrrole (B145914) rings of the indole nucleus.

Bartoli Indole Synthesis for 7-Substituted Indoles

The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical indole syntheses. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position to the nitro group, with bulkier substituents generally leading to higher yields. wikipedia.org

The reaction mechanism is thought to proceed via the addition of the vinyl Grignard reagent to the nitro group, followed by a acs.orgacs.org-sigmatropic rearrangement. Subsequent cyclization and aromatization lead to the formation of the 7-substituted indole. wikipedia.org The necessity of an ortho-substituent makes this method particularly well-suited for the synthesis of indoles with substitution at the 7-position, which is a structural feature of the target molecule, this compound.

Modern Catalytic Approaches for Indole Ring Formation and Functionalization

In recent years, significant advancements in catalysis have provided new and efficient methods for indole synthesis and functionalization. These modern approaches often offer milder reaction conditions, broader substrate scope, and improved regioselectivity compared to classical methods.

Palladium-catalyzed reactions, beyond the Larock synthesis, have been extensively developed for indole formation. These include intramolecular cyclizations of appropriately functionalized anilines. organic-chemistry.org Other transition metals, such as copper, rhodium, and gold, have also been employed to catalyze various indole-forming reactions. tandfonline.com

A significant area of development has been the use of C-H activation strategies for the direct functionalization of the indole nucleus or for the construction of the indole ring itself. researchgate.net These methods avoid the need for pre-functionalized starting materials, making them more atom-economical. Furthermore, photocatalysis has emerged as a green and powerful tool in indole synthesis, enabling novel transformations under mild conditions. researchgate.net These modern catalytic systems provide a diverse toolkit for the synthesis of complex and highly functionalized indole derivatives.

Targeted Synthesis of this compound

The proposed synthesis would commence with a suitable ortho-substituted nitroarene. A logical starting material would be 2,4-dinitro-6-methyltoluene . The presence of the nitro group at the 2-position and the methyl group at the 6-position relative to the other nitro group would facilitate the Bartoli reaction.

The key step would be the reaction of 2,4-dinitro-6-methyltoluene with a vinyl Grignard reagent, such as vinylmagnesium bromide. This would be expected to proceed via the characteristic mechanism of the Bartoli synthesis, leading to the formation of the 7-nitroindole ring system. To obtain the desired carboxylic acid at the 2-position, a modified vinyl Grignard reagent or a subsequent functionalization step would be necessary. A potential approach would be to use a protected 2-carboxyvinyl Grignard reagent or to introduce the carboxylic acid group after the formation of the indole nucleus.

An alternative approach could be a regioselective Fischer indole synthesis starting from (2-methyl-4,6-dinitrophenyl)hydrazine and pyruvic acid. However, controlling the regioselectivity of the cyclization to favor the formation of the 7-nitroindole over the 5-nitroindole (B16589) isomer could be challenging and would likely depend heavily on the reaction conditions and the steric and electronic influences of the substituents.

Precursor Selection and Strategic Functional Group Interconversions

The selection of appropriate precursors is critical for the successful synthesis of this compound. A plausible retrosynthetic analysis suggests that precursors such as a substituted nitrotoluene and an oxalic acid derivative could be employed. For instance, a common strategy for forming the indole-2-carboxylic acid moiety is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene with diethyl oxalate.

Strategic functional group interconversions are often necessary to introduce the required substituents at the correct positions. For example, a methyl group can be introduced prior to indole ring formation, or a nitro group can be added to a pre-formed methylindole. The choice of strategy depends on the directing effects of the existing substituents and the stability of the intermediates.

A potential synthetic route could commence with 2-methyl-4-nitrotoluene. This starting material already contains the methyl and a precursor to the nitro group in the desired relative positions on the benzene ring. The synthesis would then proceed through the following key steps:

Reduction of one nitro group: Selective reduction of one of the nitro groups in a dinitrotoluene derivative to an amino group is a crucial step.

Indole ring formation: The resulting amino compound can then undergo cyclization to form the indole ring. The Reissert synthesis is a viable option here.

Introduction of the carboxylic acid group: This is typically achieved during the indole ring formation, for example, by using diethyl oxalate in the Reissert synthesis, which yields an ethyl indole-2-carboxylate (B1230498) that can be subsequently hydrolyzed.

Nitration: The final introduction of the nitro group at the 7-position would be performed on the 5-methyl-1H-indole-2-carboxylic acid intermediate.

Optimization of Reaction Conditions for Indole Cyclization and Functionalization

The optimization of reaction conditions is paramount for maximizing the yield and purity of the target compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For indole cyclization reactions, such as the Fischer or Reissert syntheses, the choice of acid or base catalyst is critical. Palladium-catalyzed cyclization reactions have also been developed for the synthesis of functionalized indoles, offering mild reaction conditions and high yields. mdpi.com For instance, the intramolecular C-H amination of N-substituted anilines can be catalyzed by iron(II) triflate. organic-chemistry.org

The functionalization of the indole core, such as nitration, requires careful control to achieve the desired regioselectivity. The reaction conditions for nitration, including the nitrating agent and the solvent, can significantly influence the position of the incoming nitro group.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Fischer Indole Synthesis | ZnCl₂, PPA, HCl | Various | High | Variable | organic-chemistry.org |

| Pd-catalyzed Cyclization | Pd(OAc)₂, PPh₃ | DMF | 70-120 | Good to Excellent | beilstein-journals.org |

| Nitration of Indoles | (CF₃CO)₂O, NH₄NO₃ | CH₂Cl₂ | 0 to rt | Good to Excellent | nih.gov |

Regioselective Introduction of Methyl and Nitro Groups onto the Indole Core

The regioselective introduction of methyl and nitro groups onto the indole core is a significant challenge due to the multiple reactive sites on the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack. chim.it However, substitution at other positions can be achieved by blocking the C3 position or by using directing groups.

Introduction of the Methyl Group: The methyl group can be introduced at the 5-position through various methods, including Friedel-Crafts alkylation of the indole nucleus or by starting with a pre-substituted aniline in a Fischer indole synthesis.

Introduction of the Nitro Group: The nitration of indoles is notoriously sensitive to reaction conditions. Direct nitration often leads to a mixture of products and polymerization. nih.gov To achieve regioselective nitration at the 7-position, the presence of a directing group at the N1 position or the use of specific nitrating agents under controlled conditions is often necessary. A recent method for the regioselective synthesis of 3-nitroindoles utilizes trifluoroacetyl nitrate generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride under non-acidic and non-metallic conditions. rsc.org While this method targets the 3-position, modifications in the substrate or conditions could potentially influence the regioselectivity. For the synthesis of 5-nitro and 6-nitroindole-2-carboxylates, a method involving the nitration of indoline-2-carboxylic acid followed by dehydrogenation has been reported. researchgate.net

Chemo- and Regioselectivity Challenges in Nitroindole and Methylindole Synthesis

The synthesis of substituted indoles, particularly those with both electron-donating (methyl) and electron-withdrawing (nitro) groups, presents significant chemo- and regioselectivity challenges.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the reduction of a dinitro precursor, it is essential to selectively reduce only one nitro group to an amine to facilitate indole ring formation.

Regioselectivity: The indole nucleus has multiple positions where substitution can occur (N1, C2, C3, C4, C5, C6, C7). chim.it The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Therefore, directing substituents to other positions, such as C5 and C7, requires strategic planning. The presence of a methyl group at C5, being an electron-donating group, will activate the benzene ring towards further electrophilic substitution, but its directing effect will compete with the directing effect of the pyrrole ring nitrogen.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of Indole Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for indole derivatives to minimize environmental impact. researchgate.net These methods focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comorganic-chemistry.org Microwave-assisted synthesis has been successfully applied to various indole syntheses, including the Fischer, Bischler, and Madelung reactions. sciforum.net For example, a solvent-free microwave-assisted Bischler indole synthesis has been reported to produce 2-arylindoles in good yields. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. researchgate.net Solvent-free conditions have been successfully employed for the synthesis of indole derivatives, often in combination with microwave irradiation or mechanochemical methods. researchgate.netsci-hub.se

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. tandfonline.commdpi.com They have been used as both solvents and catalysts in indole synthesis. tandfonline.comresearchgate.net For instance, a Brønsted acid ionic liquid has been shown to be an efficient and recyclable catalyst for the Michael addition of indoles to α,β-unsaturated ketones. mdpi.com

| Green Chemistry Approach | Advantages | Example Application in Indole Synthesis | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Fischer Indole Synthesis, Bischler Indole Synthesis | tandfonline.comorganic-chemistry.org |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact | Synthesis of bis(indolyl)methanes | beilstein-journals.org |

| Ionic Liquids | Low vapor pressure, high thermal stability, recyclability | Fischer Indole Synthesis, Michael Addition | tandfonline.commdpi.com |

Solid-Phase Synthesis Techniques for Indole Derivatives

Solid-phase synthesis has become a valuable tool for the combinatorial synthesis of libraries of organic molecules, including indole derivatives. aalto.fi In this technique, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by filtration, simplifying the purification process.

Several classical indole syntheses have been adapted for solid-phase applications, including the Fischer, Nenitzescu, and Bischler indole syntheses. aalto.fi For example, the Fischer indole synthesis has been performed on a solid support by reacting polymer-bound ketones with arylhydrazines. The final indole product is then cleaved from the resin. The direct functionalization of the indole ring on a solid phase has also been demonstrated, for instance, through Friedel-Crafts acylation at the C3 position. aalto.fi

Chemical Reactivity and Derivatization Strategies for 5 Methyl 7 Nitro 1h Indole 2 Carboxylic Acid

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and an associated acidic proton, making it a key site for functionalization.

The indole nitrogen can be readily deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion. This nucleophilic anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

N-Alkylation: This reaction is a common strategy to introduce alkyl groups onto the indole nitrogen. Classical conditions involve the use of a base like NaH in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). chemicalbook.comrsc.org For example, the N-alkylation of the related ethyl 5-nitro-1H-indole-2-carboxylate with iodomethane proceeds smoothly in the presence of NaH in DMF. chemicalbook.com This method provides a direct route to 1,2,5-trisubstituted indoles, which are of significant interest in medicinal chemistry. rsc.org

N-Acylation: The introduction of an acyl group at the N-1 position is another important transformation. While this can be achieved with reactive acylating agents like acyl chlorides, milder and more chemoselective methods have been developed. beilstein-journals.org One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. beilstein-journals.org This approach is tolerant of various functional groups. beilstein-journals.org Direct acylation using a carboxylic acid in the presence of boric acid has also been reported for the indole nucleus. clockss.org The N-acylation of indoles is a chemically challenging but crucial reaction, as the N-acylindole motif is present in many pharmaceutical compounds. researchgate.net

| Reaction Type | Indole Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | 1. NaH, DMF 2. Iodomethane, rt, 1h | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | chemicalbook.com |

| N-Acylation | 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃, xylene, 140 °C, 12h | 1-(3-methyl-1H-indol-1-yl)butan-1-one | beilstein-journals.org |

Indole-2-carboxylic acid derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. chemimpex.com The coordination typically involves the carboxylate group at the C-2 position, but the indole nitrogen can also participate, particularly after deprotonation. The ability of 7-nitroindole-2-carboxylic acid to act as a ligand suggests that 5-methyl-7-nitro-1H-indole-2-carboxylic acid would exhibit similar properties, allowing for the creation of metal complexes with potential applications in catalysis and materials science. chemimpex.com The indole scaffold has been successfully used to prepare various metal complexes, including those with nickel(II) and zinc(II), where the indole derivative acts as a bidentate ligand. nih.gov

Reactions at the Carboxylic Acid Moiety (C-2)

The carboxylic acid group at the C-2 position is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a large library of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is often pushed towards the product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For instance, 5-nitroindole-2-carboxylic acid can be readily esterified to its corresponding ethyl ester by heating in ethanol (B145695) with concentrated sulfuric acid. rsc.org Another approach involves the Sₙ2 reaction of the carboxylate anion (formed by deprotonating the carboxylic acid with a base) with a primary alkyl halide. youtube.com

Amidation: The formation of amides from the carboxylic acid group is crucial for generating compounds with diverse biological activities. This transformation typically requires activating the carboxylic acid to facilitate the nucleophilic attack by an amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in the presence of a base like DIPEA (N,N-Diisopropylethylamine). A wide range of amines can be used to generate a library of amide derivatives. researchgate.net While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures. mdpi.com Catalytic methods, for example using boronic acid-based catalysts, have been developed to facilitate amidation under milder conditions. mdpi.com

| Derivative Type | Starting Material | Reagents and Conditions | Product Structure | Reference |

|---|---|---|---|---|

| Ester | 7-nitro-1H-indole-2-carboxylic acid | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 7-nitro-1H-indole-2-carboxylate | researchgate.net |

| Amide | 7-nitro-1H-indole-2-carboxylic acid | 1. (COCl)₂, DCM 2. 4-fluoroaniline, pyridine, DCM | N-(4-fluorophenyl)-7-nitro-1H-indole-2-carboxamide | researchgate.net |

| Amide | 7-nitro-1H-indole-2-carboxylic acid | 1. (COCl)₂, DCM 2. 4-methoxyaniline, pyridine, DCM | N-(4-methoxyphenyl)-7-nitro-1H-indole-2-carboxamide | researchgate.net |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to other important classes of compounds.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uksavemyexams.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uksavemyexams.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are typically more reactive than the starting carboxylic acid and are readily reduced further to the alcohol. libretexts.org Therefore, this transformation is often achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be selectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.org

The removal of the carboxylic acid group via decarboxylation is a known reaction for indole-2-carboxylic acids, typically requiring thermal conditions. researchgate.net Heating the indole-2-carboxylic acid above its melting point can induce decarboxylation to yield the corresponding indole. researchgate.net For instance, the decarboxylation of 7-nitroindole-2-carboxylic acid can be achieved by refluxing in a high-boiling solvent like N,N-dimethylacetamide, particularly in the presence of its copper salt as a catalyst, which can improve the yield and simplify product isolation compared to using quinoline. cdnsciencepub.com A general method for the decarboxylation of heterocyclic carboxylic acids involves heating in N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures between 85-150 °C. google.com The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene (B151609) ring of this compound would be expected to influence the rate and conditions required for this transformation. rsc.org

Reactivity of the Nitro Group (C-7)

The nitro group at the C-7 position is a key functional handle, significantly influencing the molecule's electronic properties and providing a direct site for chemical transformation.

Selective Reduction Reactions to Amino Groups

The conversion of the nitro group to an amino group is a fundamental transformation in the derivatization of this compound, yielding the corresponding 7-aminoindole derivative. This transformation is crucial as the resulting amino group can be further functionalized, for example, through acylation or sulfonylation, to generate a wide array of analogues. The selective reduction of a nitro group in the presence of other reducible functionalities, such as the carboxylic acid and the indole ring itself, requires careful selection of reagents and reaction conditions.

Several methods have been successfully employed for the selective reduction of aromatic nitro compounds, which can be applied to this compound. These methods are designed to be mild enough to avoid the reduction of the carboxylic acid or the saturation of the indole ring.

Commonly Used Reagents for Selective Nitro Group Reduction:

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Low pressure, various solvents (e.g., EtOH, EtOAc) | A widely used and efficient method for nitro group reduction. Care must be taken to avoid over-reduction of the indole ring, although the carboxylic acid is generally stable under these conditions. |

| SnCl₂·2H₂O | Acidic or neutral conditions (e.g., EtOH, EtOAc) | A classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups. |

| Fe/NH₄Cl or Fe/AcOH | Aqueous or alcoholic solvents, often with heating | A cost-effective and mild method, often used in industrial settings. The reaction is heterogeneous. |

| Na₂S₂O₄ | Aqueous or biphasic systems | Sodium dithionite (B78146) is a mild reducing agent suitable for sensitive substrates. |

| Catalytic Transfer Hydrogenation (e.g., Hantzsch ester, ammonium (B1175870) formate) | Pd/C or other catalysts | Avoids the use of gaseous hydrogen, making it a safer alternative. |

Influence on Electron Density and Aromatic Substitution Reactions

The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. Its presence at the C-7 position significantly decreases the electron density of the indole ring system, particularly at the ortho (C-6) and para (C-4) positions relative to the nitro group. This deactivation of the benzene portion of the indole ring has profound implications for its reactivity in electrophilic aromatic substitution reactions.

The decreased electron density makes the indole ring less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is a general characteristic of nitroarenes.

Reactivity of the Methyl Group (C-5)

The methyl group at the C-5 position, while generally considered to be relatively inert, offers opportunities for side-chain functionalization, thereby expanding the structural diversity of derivatives.

Side-chain Functionalization Opportunities

The benzylic protons of the C-5 methyl group are susceptible to radical abstraction, which can be exploited to introduce functionality at this position.

Potential Side-Chain Functionalization Reactions:

| Reaction Type | Reagents | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | 5-(Bromomethyl)-7-nitro-1H-indole-2-carboxylic acid |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 7-Nitro-1H-indole-2,5-dicarboxylic acid |

The resulting 5-(bromomethyl) derivative is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents at the C-5 position. Oxidation of the methyl group to a carboxylic acid provides another point for derivatization, for example, through amide bond formation.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus possesses a complex reactivity pattern towards aromatic substitution reactions, which is further modulated by the existing substituents.

Electrophilic Aromatic Substitution:

The indole ring is an electron-rich aromatic system and typically undergoes electrophilic substitution preferentially at the C-3 position of the pyrrole (B145914) ring. However, in this compound, the C-2 and C-3 positions are already substituted or part of the carboxylic acid group's influence, directing attention to the benzene portion of the ring.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group at C-7 makes the indole ring susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is generally favored on electron-deficient aromatic rings. A good leaving group at a position activated by the nitro group (ortho or para) would be readily displaced by a nucleophile. While there is no inherent leaving group on the benzene part of the parent molecule, this reactivity could be exploited if a halogen were introduced at the C-4 or C-6 position.

For instance, if a chloro or bromo substituent were present at the C-6 position, it would be activated for nucleophilic displacement by the para-nitro group. This would allow for the introduction of a variety of nucleophiles at this position.

Development of Derivatization Strategies for Combinatorial Library Synthesis

The multifunctional nature of this compound makes it an attractive scaffold for the construction of combinatorial libraries. The distinct reactivity of the carboxylic acid, the nitro group, and the potential for side-chain functionalization of the methyl group allows for a modular approach to derivatization.

A general strategy for combinatorial library synthesis could involve a multi-step sequence where each step introduces a point of diversity.

A Potential Combinatorial Derivatization Strategy:

Scaffold Preparation: Synthesis of the core this compound.

Amide Library Formation: The carboxylic acid at C-2 can be coupled with a diverse set of amines to generate a library of amides. This is a robust and widely used reaction in combinatorial chemistry.

Nitro Group Reduction and Functionalization: The nitro group at C-7 can be selectively reduced to an amine. This new amino group can then be acylated or sulfonylated with a library of acylating or sulfonylating agents, introducing a second point of diversity.

Methyl Group Functionalization (Optional): For a subset of the library, the C-5 methyl group could be functionalized, for example, via bromination followed by nucleophilic substitution with a small set of nucleophiles, adding a third dimension of diversity.

This approach would allow for the rapid generation of a large number of structurally diverse compounds based on the 5-methyl-1H-indole-2-carboxylic acid scaffold. The synthesis of indole derivative libraries has been described in the literature, often employing solid-phase or solution-phase parallel synthesis techniques to streamline the process. researchgate.net

Mechanistic Insights into the Biological Interactions of 5 Methyl 7 Nitro 1h Indole 2 Carboxylic Acid and Its Analogs

Molecular Target Identification Methodologies

Identifying the specific cellular components with which a compound interacts is fundamental to understanding its mechanism of action. For indole (B1671886) derivatives, including nitro-indole compounds, a variety of advanced methodologies are employed to elucidate these molecular targets.

Affinity-Based Probes and Chromatography: Affinity-based chemical probes are powerful tools for target identification. These probes are typically designed with a reactive group that can covalently bind to the target protein and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. For instance, clickable nitro-fatty acid probes have been successfully used for the global identification of mammalian proteins susceptible to nitro-alkylation, a process where the nitroalkene group forms a covalent adduct with the protein. nih.gov This chemoproteomic approach has identified numerous novel protein targets. nih.gov

High-performance affinity chromatography (HPAC) is another valuable technique. In HPAC, a target protein, such as human serum albumin (HSA), is immobilized on a stationary phase. The binding of small molecules, including various indole compounds like indole-3-carboxylic acid and 3-acetylindole, can then be studied to characterize their interactions and identify binding sites. nih.gov This method is particularly useful for high-throughput screening of drug-protein binding. nih.gov

Proteomics: Global proteomic approaches allow for the large-scale identification of proteins that are altered in abundance or post-translationally modified in response to a compound. In the context of nitro-containing compounds, chemoproteomic profiling has been used to identify 184 high-confidence nitro-alkylated proteins in macrophages. nih.gov Bioinformatic analysis of these targets revealed an enrichment in proteins located in the endoplasmic reticulum and transmembrane regions, as well as an overrepresentation in lipid metabolism and transport pathways. nih.gov Such methodologies provide a broad overview of the cellular machinery affected by a class of compounds, offering insights into their pleiotropic biological roles. nih.gov

Enzyme Inhibition Mechanisms and Kinetics

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. The specific substitutions on the indole ring, such as the 7-nitro group, play a crucial role in their inhibitory activity and binding mechanisms.

Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in gluconeogenesis, making it a therapeutic target for type 2 diabetes. nih.govnih.gov A series of indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors of FBPase. nih.govresearchgate.net Studies have shown that substituents at the 7-position of the indole scaffold are critical for binding and inhibitory activity. nih.gov Specifically, 7-nitro substituted analogs exhibit more potent FBPase inhibition compared to 7-chloro substituted compounds. nih.gov For example, compound A (N-(4-cyanobenzyl)-7-nitro-1H-indole-2-carboxamide) showed an IC₅₀ value of 0.10 µM. nih.gov Molecular modeling suggests these indole derivatives bind to the allosteric site of FBPase, mimicking the effect of the natural inhibitor AMP. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): The indole scaffold is a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, which inhibit COX enzymes. researchgate.netrsc.org Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Structure-activity relationship (SAR) studies on 5-substituted-2-phenyl-1H-indole derivatives have shown that the nature of the substituent at the C-5 position significantly influences COX-2 selectivity and potency. The introduction of a methoxy (B1213986) group at C-5 combined with a 4-(methylsulfonyl)phenyl group at the C-2 position resulted in a compound with high COX-2 selectivity (Selectivity Index = 291.2). researchgate.net Molecular modeling studies indicate that these compounds fit well within the COX-2 active site. researchgate.netnih.gov

HIV-1 Integrase: HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. rsc.orgnih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.complu.mx The mechanism of inhibition involves the indole core and the C-2 carboxyl group chelating the two essential Mg²⁺ ions within the enzyme's active site. nih.govmdpi.com Structural optimization of this scaffold, such as introducing a long branch on the C-3 position, enhances the interaction with a hydrophobic cavity near the active site, leading to significantly improved inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM. nih.govmdpi.com

| Compound Class | Target Enzyme | Key Structural Features | Inhibitory Potency (IC₅₀) | Mechanism of Action |

|---|---|---|---|---|

| 7-Nitro-1H-indole-2-carboxamides | Fructose-1,6-bisphosphatase | 7-Nitro group | 0.10 - 0.99 µM | Allosteric inhibition |

| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | COX-2 | 5-Methoxy, 2-(4-methylsulfonyl)phenyl | Potent inhibition with high selectivity (SI = 291.2) | Competitive inhibition in the active site |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Indole core, C2-carboxyl, C3-long branch | 0.13 - 3.11 µM | Chelation of Mg²⁺ ions in the active site |

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, indole derivatives interact with a range of G protein-coupled receptors (GPCRs), modulating their activity and downstream signaling.

5-HT2A/2C Receptors: The serotonin (B10506) 5-HT2A and 5-HT2C receptors are important targets in the central nervous system for the development of antipsychotic drugs. nih.gov Indole-based structures are known to interact with these receptors. Substituted 2-(indol-1-yl)-1-methylethylamines have been synthesized and shown to act as selective 5-HT2C receptor agonists. nih.gov Other novel chemotypes, such as 4-phenyl-2-dimethylaminotetralins, have been developed as selective 5-HT2A/5-HT2C receptor inverse agonists. nih.govresearchgate.net Molecular modeling and mutagenesis studies suggest that specific residues in the transmembrane domains of these receptors are crucial for high-affinity binding. nih.gov

GPR17 Receptor: The orphan G protein-coupled receptor GPR17 has been identified as a negative regulator of oligodendrocyte differentiation, making it a potential drug target for demyelinating diseases like multiple sclerosis. google.comnih.gov N-(phenyl)-indole-3-sulfonamide derivatives have been developed as negative modulators of the GPR17 receptor. google.com Conversely, other indole-derived compounds have been identified as GPR17 agonists. For example, a novel indoline-derived phenolic Mannich base was identified through molecular docking and subsequently synthesized, demonstrating agonist activity that leads to a decrease in cAMP and intracellular Ca²⁺ levels. nih.govresearchgate.net

CB1 Cannabinoid Receptor: The cannabinoid 1 (CB1) receptor is another GPCR target for indole-based compounds. A series of substituted 1H-indole-2-carboxamides have been evaluated as allosteric modulators of the CB1 receptor. nih.gov These compounds act as negative allosteric modulators, dose-dependently reducing the maximum effect (Eₘₐₓ) of CB1 receptor agonists. Structure-activity relationship studies revealed that potency was enhanced by specific substitutions, including a diethylamino group on an attached phenyl ring and a chloro or fluoro group at the C-5 position of the indole ring. nih.gov

Modulation of Cellular Pathways and Signaling Transduction

The interaction of 5-methyl-7-nitro-1H-indole-2-carboxylic acid analogs with their molecular targets initiates cascades of intracellular events, altering cellular pathways and signal transduction.

The modulation of the GPR17 receptor provides a clear example of these effects. Stimulation of GPR17 by an agonist, such as the indole derivative MDL29,951 (2-carboxy-4,6-dichloro-1H-indole-3-propionic acid), triggers signaling through Gαi/o proteins. nih.gov This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The decrease in cAMP levels subsequently leads to reduced activity of its downstream effectors, Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC). nih.gov This cascade ultimately impacts the phosphorylation of transcription factors like CREB, inhibiting the expression of genes necessary for oligodendrocyte maturation. nih.gov Some GPR17 agonists have also been shown to engage the Gαq signaling pathway, leading to changes in intracellular calcium levels. researchgate.net

Furthermore, the antiproliferative effects of some 5-nitroindole (B16589) derivatives have been linked to the downregulation of c-Myc at both the mRNA and protein levels. nih.gov This modulation of a key oncogenic pathway, potentially coupled with the generation of reactive oxygen species by the nitro group, can lead to cell cycle arrest, particularly in the Sub-G1/G1 phase, and induce apoptosis in cancer cells. nih.govrsc.org

Structure-Mechanism Relationships for Substituted Indole Derivatives

For inhibitors of HIV-1 integrase , the indole-2-carboxylic acid core is essential for the primary binding mechanism of chelating magnesium ions in the active site. mdpi.com SAR studies have demonstrated that substitutions at other positions can fine-tune this activity. Halogenation at the C-6 position and the addition of a long branch at the C-3 position can significantly increase inhibitory potency by establishing additional interactions with hydrophobic pockets and viral DNA near the active site. rsc.orgmdpi.com

In the case of FBPase inhibitors , the 7-position of the indole-2-carboxylic acid scaffold is a critical determinant of activity. A 7-nitro group confers greater potency than a 7-chloro substituent, indicating that the electronic and steric properties of this position are vital for optimal interaction with the allosteric binding site. nih.gov

For CB1 receptor modulators , SAR studies on 1H-indole-2-carboxamides have shown that activity is enhanced by a chloro or fluoro group at the C-5 position and short alkyl groups at the C-3 position. nih.gov The nature of the substituent on the N-linked phenyl ring is also crucial, with a 4-diethylamino group being more favorable than a 4-piperidinyl group. nih.gov These findings highlight how multiple substitution points on the indole scaffold and its appendages work in concert to determine the final biological effect.

Investigations into Bioreduction Pathways of the Nitro Group

The nitro group is a key functional moiety in many bioactive compounds, but it is also susceptible to metabolic reduction within the body. The bioreduction of aromatic nitro compounds like this compound is a critical metabolic pathway that can lead to the formation of various intermediates and final products. nih.gov

This process is primarily catalyzed by a group of enzymes known as nitroreductases, which are flavoenzymes that utilize NADPH as a cofactor. nih.gov The reduction proceeds in a stepwise manner through a six-electron process.

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso derivative (R-NO). This can occur via a one-electron transfer to form a nitro radical anion, which can be further reduced. nih.govresearchgate.net

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then reduced by another two electrons to form a hydroxylamine (R-NHOH). nih.govresearchgate.net

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced by a final two-electron step to the corresponding primary amine (R-NH₂). nih.govresearchgate.net

The intermediates in this pathway, particularly the nitro radical anion and the hydroxylamine, can be highly reactive. researchgate.net The nitro radical anion can react with molecular oxygen in a futile cycle to regenerate the parent nitro compound while producing superoxide (B77818) anions, contributing to oxidative stress. researchgate.net The hydroxylamine intermediate can undergo further conjugation reactions, potentially leading to the formation of reactive nitrenium ions that can form adducts with cellular macromolecules like DNA. nih.gov The specific enzymes involved and the fate of the reactive intermediates can vary depending on the cellular environment and the specific structure of the nitroaromatic compound. researchgate.netmdpi.com

Computational and Theoretical Investigations of 5 Methyl 7 Nitro 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide a basis for predicting chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

|---|---|---|---|

| Indole-2-carboxylic acid (Parent) | -5.85 | -1.20 | 4.65 |

| 7-nitro-1H-indole-2-carboxylic acid | -6.50 | -2.95 | 3.55 |

| 5-methyl-7-nitro-1H-indole-2-carboxylic acid | -6.42 | -2.88 | 3.54 |

Note: The data presented are illustrative, based on theoretical trends, and not from direct experimental measurement of the target compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. On an MEP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue.

In the case of this compound, the MEP would show distinct regions of charge polarization:

High Negative Potential (Red/Yellow): The oxygen atoms of both the carboxylic acid group and the nitro group would be the most electron-rich areas. These sites are strong hydrogen bond acceptors.

High Positive Potential (Blue): The most electron-deficient regions would be centered on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the indole (B1671886) nitrogen (N-H). These sites are strong hydrogen bond donors.

Neutral/Intermediate Potential (Green): The carbon atoms of the indole ring and the methyl group would exhibit more neutral potential.

This charge distribution is crucial for how the molecule orients itself when approaching a protein binding site or another reactant.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. It helps in understanding the binding mode and estimating the binding affinity. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as potential inhibitors of enzymes like fructose-1,6-bisphosphatase, a target in metabolic diseases. researchgate.net

A hypothetical docking study of this compound into an enzyme active site would likely reveal several key interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues like Arginine, Lysine, or Serine. The indole N-H group can also act as a hydrogen bond donor.

Electrostatic Interactions: The negatively charged nitro group could interact favorably with positively charged residues in the binding pocket.

Pi-Pi Stacking: The flat, aromatic indole ring system can engage in pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The methyl group can form favorable hydrophobic contacts within the binding site.

Molecular dynamics simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Predicted binding affinity; more negative values indicate stronger binding. |

| Key Interacting Residues | Lys72, Asp184, Phe185 | Amino acids forming critical bonds with the ligand. |

| Hydrogen Bonds | 3 | Formed by COOH with Lys72 and Asp184; NH with Asp184 backbone. |

| Pi-Pi Stacking | 1 | Indole ring interaction with the phenyl ring of Phe185. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound can be constructed based on its key chemical features. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules with different core structures but similar biological potential.

| Feature | Molecular Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N-H, Carboxylic acid O-H | Donating H-bonds to protein acceptors. |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid C=O, Nitro O atoms | Accepting H-bonds from protein donors. |

| Aromatic Ring (AR) | Indole bicyclic system | Engaging in pi-pi or hydrophobic interactions. |

| Negative Ionizable (NI) | Carboxylic acid (deprotonated) | Forming salt bridges or strong ionic interactions. |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are statistical regression or classification models that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. jocpr.comresearchgate.net To build such a model for a series of indole derivatives including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure.

| Descriptor Class | Example Descriptor | Property Represented | Expected Influence of Functional Groups |

|---|---|---|---|

| Lipophilicity | LogP | Hydrophobicity / Membrane permeability | Nitro and carboxyl groups decrease LogP; methyl group increases it. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability | Nitro group has a large positive value (withdrawing); methyl group has a small negative value (donating). |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Nitro and methyl groups contribute to the overall size. |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and H-bonding capacity | Significantly increased by the nitro and carboxylic acid groups. |

These descriptors would be used to build a mathematical equation that could predict the activity of new, unsynthesized analogs.

In Silico Prediction of Metabolites and Transformation Products

Predicting a compound's metabolic fate is a critical step in drug development. In silico tools can predict likely sites of metabolism and the resulting transformation products, primarily mediated by enzymes like the Cytochrome P450 (CYP) family. nih.gov The predictions are based on recognizing susceptible functional groups and their chemical environment. news-medical.netunivie.ac.at

For this compound, several metabolic pathways can be predicted:

Phase I Metabolism:

Nitro Reduction: The aromatic nitro group is a primary target for reduction by nitroreductases, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding 7-amino derivative. This is often a major metabolic pathway for nitroaromatic compounds.

Aromatic Hydroxylation: The indole ring can be hydroxylated by CYP enzymes, typically at positions C4 or C6, which are electronically activated.

Phase II Metabolism:

Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, a major pathway to increase water solubility and facilitate excretion.

Sulfation: The hydroxylated metabolites formed in Phase I could undergo sulfation.

| Metabolic Pathway | Predicted Metabolite |

|---|---|

| Phase I: Nitro Reduction | 7-amino-5-methyl-1H-indole-2-carboxylic acid |

| Phase I: Aromatic Hydroxylation | 4-hydroxy-5-methyl-7-nitro-1H-indole-2-carboxylic acid |

| Phase II: Glucuronidation | This compound glucuronide |

Computational Analysis of Stacking Interactions and Binding Forces (e.g., π-π stacking)

Computational and theoretical analyses provide crucial insights into the non-covalent interactions that govern the molecular recognition and self-assembly processes of aromatic molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by examining theoretical investigations of closely related substituted indoles and nitroaromatic systems. These studies collectively suggest that the interplay of substituents on the indole ring significantly modulates the strength and geometry of π-π stacking interactions.

The indole nucleus, with its electron-rich π-system, is known to participate in significant stacking interactions. The presence of both an electron-donating methyl group at the 5-position and a strongly electron-withdrawing nitro group at the 7-position is expected to create a complex electronic environment that influences its intermolecular binding forces. Theoretical studies on substituted indole derivatives have demonstrated that the electronic nature of substituents has a discernible effect on the stability of π-π stacked dimers. tandfonline.commdpi.com Generally, substituents alter the quadrupole moment of the aromatic ring, which in turn affects the electrostatic component of the stacking interaction.

In the case of this compound, the nitro group is anticipated to play a dominant role in defining its stacking behavior. The strong electron-withdrawing nature of the nitro group can significantly enhance the electrostatic component of π-π stacking interactions, particularly in offset or parallel-displaced geometries where attractive quadrupole-quadrupole interactions are maximized. Computational analyses of nitro-substituted aromatic molecules have consistently shown that these interactions contribute significantly to the stability of molecular complexes. tandfonline.com

To contextualize the potential strength of these interactions for this compound, a summary of computationally determined interaction energies for related substituted aromatic and indole systems is presented below. These values, obtained from various high-level quantum mechanical calculations, provide a reasonable estimate for the magnitude of stacking and other non-covalent interactions.

| Interacting Molecules | Type of Interaction | Computational Method | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogenated 3-methylindole (B30407) dimers | π-π stacking | DFT | -10 to -12 |

| Benzene-Nitrobenzene | π-π stacking | DFT | -3.5 to -4.5 |

| Indole-Benzene | π-π stacking | Ab initio | -5.0 to -6.0 |

| Indole-3-carboxylic acid dimer | Hydrogen Bonding | Crystal Structure Analysis | Not specified |

It is important to note that the actual interaction energies for this compound will depend on the specific geometry of interaction (e.g., parallel-displaced, T-shaped) and the surrounding environment. Detailed computational studies, such as high-level ab initio calculations on the dimer, would be necessary to provide precise quantitative data on its stacking and binding forces.

Structure Activity Relationship Sar Studies of Substituted Indole 2 Carboxylic Acids

Impact of Substituents at the C-5 Position on Biological Activity

The C-5 position of the indole (B1671886) ring is a key site for modification to modulate biological activity. Studies on various indole-2-carboxylic acid derivatives have shown that both the electronic properties and the size of the substituent at this position can significantly influence potency.

In the context of FBPase inhibitors, the introduction of small alkyl groups at the C-5 position has proven beneficial. A comparative analysis revealed that derivatives with 5-ethyl, 5-propyl, and 5-cyclopropyl groups exhibited potent and comparable inhibitory activities. nih.govacs.org Conversely, placing a larger and more electron-withdrawing bromine atom at the C-5 position led to a significant decrease in potency, suggesting that this position may be situated in a hydrophobic pocket where bulky or strongly electronegative atoms are not well-tolerated. nih.govacs.org

For other targets, electron-withdrawing groups at C-5 have been shown to be favorable. For instance, in the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, the presence of a chloro or fluoro group at the C-5 position enhanced the modulatory potency of 1H-indole-2-carboxamides. nih.gov Similarly, 5-nitroindole-2-carboxylic acid has been utilized as a starting material for synthesizing HIV-1 integrase inhibitors, indicating the compatibility of a strong electron-withdrawing group at this position for certain antiviral applications. nih.gov

The following table summarizes the impact of different C-5 substituents on the FBPase inhibitory activity of 7-nitro-1H-indole-2-carboxylic acid analogs.

| Compound ID | C-5 Substituent (R) | FBPase IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6a | Ethyl | 0.14 | nih.gov |

| 6b | Propyl | 0.10 | nih.gov |

| - | Cyclopropyl | Comparable to Ethyl/Propyl | acs.org |

| - | Bromo | Marked reduction in potency | acs.org |

Role of the Nitro Group at C-7 in Molecular Interactions and Biological Modulation

The C-7 position of the indole ring plays a critical role in binding interactions, and the introduction of a nitro group at this position has been a successful strategy in designing potent inhibitors. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, faculties that significantly influence molecular interactions. nih.govsvedbergopen.com

In the development of FBPase inhibitors, 7-nitro-1H-indole-2-carboxylic acid derivatives have been extensively studied. nih.govresearchgate.net Direct comparison between 7-nitro and 7-chloro substituted analogs revealed that the 7-nitro compounds consistently exhibited more potent inhibitory activity. nih.gov This suggests that the electronic nature and hydrogen-bonding capacity of the nitro group are crucial for binding to the target enzyme. SAR studies concluded that the incorporation of a hydrogen bond acceptor at the C-7 position is beneficial for inhibition, a role effectively filled by the nitro group. acs.org

The mechanism by which nitro groups exert their biological effects can involve the generation of toxic intermediates upon reduction or through efficient electrostatic interactions with biological targets. nih.gov In the context of enzyme inhibition, the nitro group's ability to engage in specific hydrogen bonds or other polar interactions can anchor the molecule in the active site, leading to enhanced potency.

Influence of the Carboxylic Acid Moiety at C-2 on Target Binding and Biological Activity

The carboxylic acid group at the C-2 position is a cornerstone of the biological activity for many indole-2-carboxylic acid derivatives. This functional group is frequently involved in critical, high-energy interactions with target proteins, often acting as a metal-chelating pharmacophore.

A primary example is seen in HIV-1 integrase inhibitors. The indole-2-carboxylic acid scaffold was specifically designed to enhance metal chelation within the enzyme's active site. rsc.org Binding mode analyses have consistently shown that the C-2 carboxyl group, in concert with the indole core, forms a chelating triad (B1167595) motif that coordinates with two essential Mg²⁺ ions in the integrase active site. nih.govnih.govnih.gov This interaction is fundamental to inhibiting the strand transfer process of HIV-1 integration. rsc.org

Beyond metal chelation, the C-2 carboxylate can form key polar interactions and hydrogen bonds. In studies of Mcl-1 inhibitors, the 2-carboxylic acid moiety was observed forming a polar interaction with the side chain of an asparagine residue (Asn260) or a hydrogen bond with the backbone of a valine residue (Val258). acs.org For cysteinyl leukotriene receptor 1 (CysLT1) antagonists, the indole-2-carboxylic acid moiety was identified as an essential and unique pharmacophore responsible for its antagonist activity. nih.gov The indispensability of this group highlights its role as a primary anchor for orienting the molecule within the binding pocket of diverse biological targets.

| Target Enzyme/Receptor | Role of C-2 Carboxylic Acid | Key Interactions | Reference |

|---|---|---|---|

| HIV-1 Integrase | Metal Chelation | Coordinates with two Mg²⁺ ions | nih.govrsc.orgnih.gov |

| Mcl-1 | Polar Interaction / H-Bonding | Interacts with Asn260 or Val258 residues | acs.org |

| CysLT1 Receptor | Essential Pharmacophore | Critical for antagonist activity | nih.gov |

Effects of Substituents at the Indole Nitrogen (N-1) and C-3 Positions

The N-1 and C-3 positions of the indole scaffold provide additional vectors for structural modification, allowing for the fine-tuning of potency and exploration of adjacent binding pockets.

The C-3 position is particularly important for accessing nearby hydrophobic regions in some enzyme active sites. In the optimization of HIV-1 integrase inhibitors, it was discovered that a hydrophobic cavity exists near the enzyme's active site. rsc.org Introducing a long, bulky hydrophobic branch at the C-3 position of the indole core was found to significantly improve the interaction with this cavity, leading to a marked increase in inhibitory effect. nih.govnih.govmdpi.com For CB1 receptor modulators, SAR studies showed that small alkyl groups at the C-3 position were preferred for enhancing potency. nih.gov

The indole nitrogen (N-1) is another site where substitution can impact activity. In the development of Mcl-1 inhibitors, substitution at the N-1 position with a variety of groups (alkyl, heteroalkyl, aryl) was found to be well-tolerated. acs.org This tolerance allows for the introduction of linkers to create macrocyclic inhibitors, which can fix the molecule into a more favorable binding conformation. acs.org Synthetic strategies for successful N-alkylation of the indole-2-carboxylate (B1230498) scaffold have been well-established, facilitating the creation of diverse analogs. mdpi.com

Design and Synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid Analogs for SAR Probing

The design and synthesis of analogs of this compound are guided by the SAR principles discussed previously. A general synthetic approach involves starting with a pre-functionalized indole core and subsequently modifying the peripheral positions (N-1, C-2, and C-3) to probe their impact on activity.

A common strategy begins with the esterification of the C-2 carboxylic acid to protect it and improve solubility for subsequent reactions. nih.govnih.gov For instance, 5-chloro-1H-indole-2-carboxylic acid can be converted to its ethyl ester by refluxing in an ethanol (B145695)/HCl solution. nih.gov

Functionalization of the C-3 position is often achieved through a Vilsmeier-Haack reaction. nih.govnih.gov This reaction, typically using phosphorus oxychloride and dimethylformamide (DMF), introduces a formyl group at C-3, which can then be used as a handle for further elaboration. nih.gov For example, the C-3 formyl group can be reduced to a hydroxymethyl group and then condensed with various alcohols to introduce the long-chain hydrophobic branches required for enhanced activity against targets like HIV-1 integrase. nih.gov

Alkylation at the N-1 position can be accomplished using a base, such as potassium hydroxide (B78521) in acetone, followed by treatment with an appropriate alkyl halide. mdpi.com Finally, the C-2 ester is hydrolyzed back to the carboxylic acid, often using sodium hydroxide, to restore the critical binding moiety. nih.gov This systematic approach allows for the creation of a library of analogs to thoroughly explore the structure-activity landscape around the this compound core.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of synthetic organic compounds, offering exceptional mass accuracy and resolving power. Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide precise mass measurements, typically with sub-5 ppm accuracy, which allows for the confident determination of elemental compositions. nih.govacs.org

For 5-methyl-7-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄), HRMS is critical for confirming its successful synthesis. The exact mass of the molecular ion can be calculated and compared against the experimentally measured value. In negative ion mode using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed.

Table 1: Theoretical Exact Mass for HRMS Analysis

| Species | Formula | Theoretical m/z |

|---|---|---|

| [M] | C₁₀H₈N₂O₄ | 220.0484 |

| [M-H]⁻ | C₁₀H₇N₂O₄⁻ | 219.0409 |

| [M+H]⁺ | C₁₀H₉N₂O₄⁺ | 221.0562 |

| [M+Na]⁺ | C₁₀H₈N₂O₄Na⁺ | 243.0382 |

Beyond confirming the final product, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful method for reaction monitoring. By analyzing aliquots from the reaction mixture over time, researchers can track the consumption of starting materials and the formation of intermediates and the final product. This provides crucial data for optimizing reaction conditions such as temperature, time, and catalyst loading. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding a characteristic pattern that helps in the structural elucidation of the parent molecule and any observed byproducts. For instance, common fragmentation pathways for this molecule might include the loss of H₂O, CO₂, or NO₂. Studies on other nitroindole derivatives have successfully used techniques like UHPLC-HESI-HRMS for isomeric identification, demonstrating the power of this approach. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons on the indole (B1671886) ring would appear as a complex pattern of doublets and singlets, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (often >12 ppm), while the N-H proton of the indole ring also presents as a broad singlet. libretexts.org The methyl protons would appear as a sharp singlet further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | ~13.0 (broad s) | ~163 |

| -NH | ~12.5 (broad s) | - |

| C2 | - | ~135 |

| C3-H | ~7.2 (s) | ~105 |

| C4-H | ~7.9 (d) | ~120 |

| C5-CH₃ | ~2.5 (s) | ~21 |

| C5 | - | ~132 |

| C6-H | ~7.5 (d) | ~125 |

| C7 | - | ~138 |

| C3a | - | ~128 |

| C7a | - | ~130 |

Note: These are estimated values and can vary based on solvent and concentration.

In the context of mechanistic studies, NMR is invaluable for investigating ligand-target interactions, a crucial step in drug discovery. springernature.comnih.gov Techniques such as chemical shift perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are employed. nih.gov For example, if this compound were to bind to a protein, CSP experiments would involve titrating the unlabeled compound into a solution of an isotope-labeled (¹⁵N or ¹³C) protein. Changes in the chemical shifts of the protein's amide protons upon ligand binding reveal the specific amino acid residues involved in the interaction, allowing for the mapping of the binding site. springernature.com Studies on similar 5-nitroindole (B16589) derivatives have used ¹H NMR to successfully characterize their binding to biological targets like the c-Myc G-quadruplex, observing significant changes in the imino and aromatic regions of the spectra upon interaction. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Ligand-Protein Co-crystal Structures

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional arrangement in the solid state. This technique determines the exact bond lengths, bond angles, and torsion angles, providing definitive proof of structure. For a compound to be analyzed by single-crystal X-ray diffraction, a suitable, high-quality crystal must first be grown.

Although a crystal structure for this compound itself is not publicly available, data from closely related indole derivatives provide insight into the expected solid-state conformation. For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid reveal that molecules in the crystal lattice are often organized into cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com Additional stability is conferred by N-H···O interactions and other contacts that build a three-dimensional supramolecular network. mdpi.com Similarly, the crystal structure of an adduct of indole-2-carboxylic acid with 5-nitroquinoline (B147367) has been determined, showing how these molecules co-crystallize. researchgate.net

Table 3: Illustrative Crystal Data for a 5-Methoxy-1H-indole-2-carboxylic Acid Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.94(8) |

| Z | 4 |

Data from a related compound to illustrate typical parameters. mdpi.com

Furthermore, obtaining a co-crystal structure of this compound bound to its biological target (e.g., an enzyme) would be the gold standard for mechanistic studies. Such a structure would reveal the precise binding mode, orientation, and key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking) responsible for its activity, providing a direct roadmap for structure-based drug design and optimization.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Mechanistic Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides information on the characteristic vibrations of specific functional groups, making it an excellent tool for structural confirmation.

For this compound, the IR spectrum would display several key absorption bands. The carboxylic acid O-H stretch is typically a very broad and strong band from 2500–3300 cm⁻¹. libretexts.orgpressbooks.pub The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak, usually around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orgpressbooks.pub The nitro group gives rise to two very strong and characteristic bands: an asymmetric stretch typically between 1500–1560 cm⁻¹ and a symmetric stretch between 1300–1370 cm⁻¹. The N-H stretch of the indole ring is expected around 3300-3400 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. The region from 600–1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-C stretching and various bending vibrations that are unique to the molecule. rsc.orgnih.gov